molecular formula C10H16O3 B14586569 2,2-Dimethyl-6-oxocyclohexyl acetate CAS No. 61592-60-7

2,2-Dimethyl-6-oxocyclohexyl acetate

Cat. No.: B14586569
CAS No.: 61592-60-7
M. Wt: 184.23 g/mol
InChI Key: DHWYRDKJPIXHPV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-oxocyclohexyl acetate is an organic compound with the molecular formula C11H18O3. It is also known as methyl (2,2-dimethyl-6-oxocyclohexyl)acetate. This compound is characterized by a cyclohexane ring substituted with a 2,2-dimethyl group and a 6-oxo group, along with an acetate ester functional group. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-oxocyclohexyl acetate can be achieved through several methods. One common approach involves the esterification of cyclohexaneacetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-oxocyclohexyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-6-oxocyclohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The resulting products can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-oxocyclohexyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of both the 2,2-dimethyl and 6-oxo groups, along with the acetate ester, makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

61592-60-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2,2-dimethyl-6-oxocyclohexyl) acetate

InChI

InChI=1S/C10H16O3/c1-7(11)13-9-8(12)5-4-6-10(9,2)3/h9H,4-6H2,1-3H3

InChI Key

DHWYRDKJPIXHPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)CCCC1(C)C

Origin of Product

United States

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